N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668402
InChI: InChI=1S/C14H14FN3O/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16/h2-9,17H,16H2,1H3
SMILES:
Molecular Formula: C14H14FN3O
Molecular Weight: 259.28 g/mol

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide

CAS No.:

Cat. No.: VC17668402

Molecular Formula: C14H14FN3O

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide -

Specification

Molecular Formula C14H14FN3O
Molecular Weight 259.28 g/mol
IUPAC Name N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide
Standard InChI InChI=1S/C14H14FN3O/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16/h2-9,17H,16H2,1H3
Standard InChI Key KFLNFKPEKMBUOG-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide is defined by the IUPAC name N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide. Its canonical SMILES representation is CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN, reflecting a benzamide core substituted with a methyl group on the nitrogen atom, a hydrazine (-NH-NH2) group at the 2-position, and a 4-fluorophenyl ring attached to the benzamide nitrogen. The compound’s three-dimensional structure is stabilized by hydrogen bonding between the hydrazine group and adjacent aromatic systems, as inferred from its InChIKey KFLNFKPEKMBUOG-UHFFFAOYSA-N.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC14H14FN3O\text{C}_{14}\text{H}_{14}\text{FN}_3\text{O}
Molecular Weight259.28 g/mol
IUPAC NameN-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide
Canonical SMILESCN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN
InChIKeyKFLNFKPEKMBUOG-UHFFFAOYSA-N
PubChem CID55051122
Hazard ClassificationIrritant (HCl form)

Synthesis and Preparation

General Synthetic Routes

While explicit protocols for synthesizing N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide are scarce, analogous benzamide derivatives are typically prepared via amidation or nucleophilic substitution reactions. A patent (CN103304439B) outlines a method for synthesizing related fluorinated benzamides using palladium-catalyzed coupling reactions . For this compound, a plausible route involves:

  • Methylation: Reacting 2-hydrazinylbenzoic acid with methylamine to form N-methyl-2-hydrazinylbenzamide.

  • Fluorophenyl Incorporation: Coupling the intermediate with 4-fluoroaniline under conditions similar to Ullmann or Buchwald-Hartwig amidation, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos .

  • Purification: Isolation via column chromatography or recrystallization from ethanol/water mixtures.

Reaction conditions (temperature: 80–100°C; solvent: DMF or toluene) and stoichiometric ratios of precursors remain undocumented for this specific compound but are inferred from structurally related syntheses .

Hypothesized Biological Activities

Proposed Binding Interactions:

  • The hydrazine group may form hydrogen bonds with kinase active-site residues (e.g., Cys502 and Asp564 in FAK) .

  • The fluorophenyl ring enhances lipophilicity, aiding membrane permeability and target engagement.

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